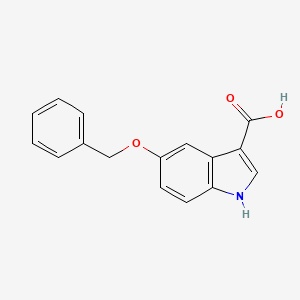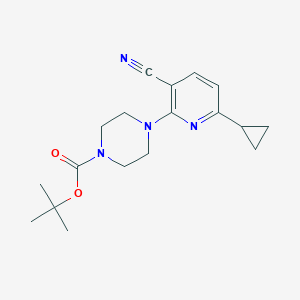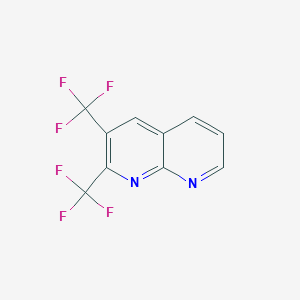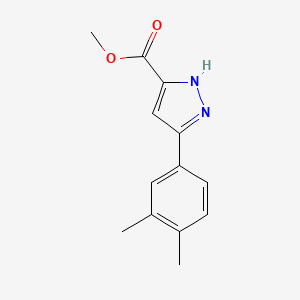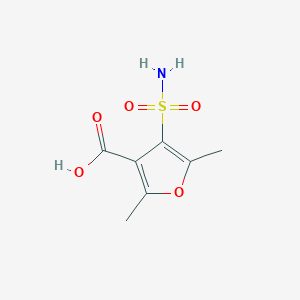
2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid
Vue d'ensemble
Description
2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid is an organic compound with the molecular formula C7H9NO5S . It has a molecular weight of 219.22 g/mol . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid is1S/C7H9NO5S/c1-3-5(7(9)10)6(4(2)13-3)14(8,11)12/h1-2H3,(H,9,10)(H2,8,11,12) . The SMILES representation is CC1=C(C(=C(O1)C)S(=O)(=O)N)C(=O)O . Physical And Chemical Properties Analysis
The boiling point of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid is predicted to be 442.7±55.0 °C . The compound has a predicted density of 1.498±0.06 g/cm3 . The pKa value is predicted to be 3.93±0.46 .Applications De Recherche Scientifique
Catalytic Applications in Synthesis
Research by Khodaei, Alizadeh, and Haghipour (2018) demonstrates the use of 4-carboxybenzyl sulfamic acid functionalized Fe3O4 nanoparticles, which are closely related to 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid, as a catalyst. This catalyst has shown high activity, recoverability, and reusability in the synthesis of furan-2(5H)-one derivatives, highlighting its potential in clean production processes (Khodaei, Alizadeh, & Haghipour, 2018).
Development of Water-Soluble Dyes for Cancer Detection
Pham, Medarova, and Moore (2005) developed a novel water-soluble dye for cancer detection using optical imaging. This dye, closely related to 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid, has shown potential in developing molecular-based beacons for cancer detection, indicating broad applications in medical diagnostics (Pham, Medarova, & Moore, 2005).
Synthesis of Bioactive Compounds
Zolfigol, Ayazi-Nasrabadi, and Baghery (2015) explored the use of carbamoylsulfamic acid, which has structural similarities to 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid, in the synthesis of bioactive compounds. Their research demonstrates the potential of these compounds in industrial applications, especially in the synthesis of pharmaceuticals (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Investigation of Molecular Structures
Kovalskyi, Kinzhybalo, Karpiak, and Marshalok (2011) conducted X-ray diffraction and quantum-chemical analysis of compounds structurally similar to 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid. This research contributes to our understanding of the molecular structures and potential applications of these compounds in various fields, including materials science and chemistry (Kovalskyi et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5S/c1-3-5(7(9)10)6(4(2)13-3)14(8,11)12/h1-2H3,(H,9,10)(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWRJNLSEWKOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1438940.png)
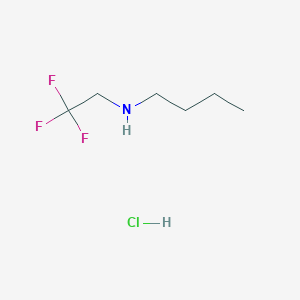
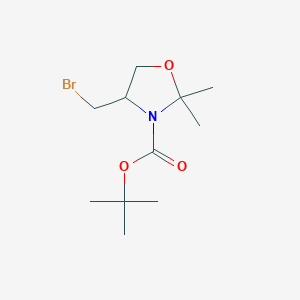
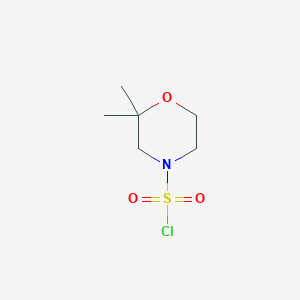
![2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid](/img/structure/B1438945.png)
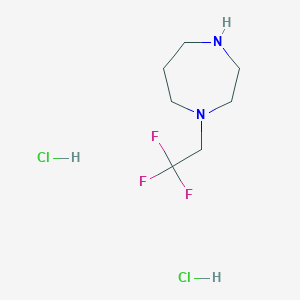
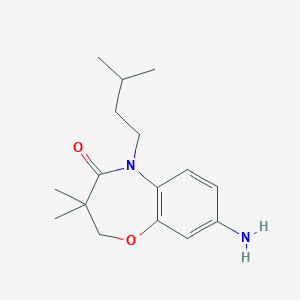
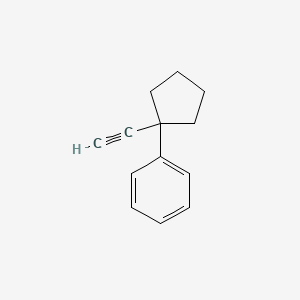
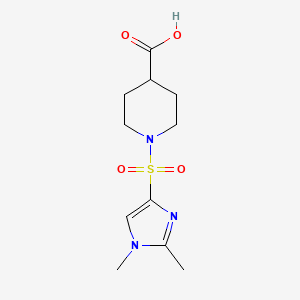
![3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1438955.png)
